3-Nitro-10-phenyl-10H-phenoxazine
Description
Significance of the Phenoxazine (B87303) Core in Contemporary Chemical Research
The phenoxazine core is a privileged scaffold in modern chemical research due to its wide-ranging applications in medicinal chemistry and materials science. nih.govresearchgate.net Phenoxazine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antimalarial, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net A notable example is the natural product Actinomycin D, which contains the phenoxazine core and is utilized as a chemotherapeutic agent. nih.gov
Beyond its medicinal importance, the phenoxazine structure is integral to the development of functional materials. Its derivatives have been employed as dyes, fluorescent probes, and in the field of organoelectronics. researchgate.netnih.gov For instance, phenoxazine dyes were historically used for silk dyeing and have seen a resurgence in application for acrylic fibers due to better lightfastness. wikipedia.org The electron-rich nature of the phenoxazine system also makes it a valuable component in the design of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.netresearchgate.net Furthermore, the phenoxazine framework has been investigated for its antioxidant properties, acting as a radical-trapping agent. acs.org
Rationale for Investigating Substituted Phenoxazines with Nitro and Phenyl Moieties
The strategic placement of substituents like nitro and phenyl groups on the phenoxazine core is a key methodology for modulating its chemical and physical properties. The introduction of these specific moieties is driven by the desire to influence the electronic and steric characteristics of the molecule.
The phenyl group, attached to the nitrogen atom (N-10 position), introduces both steric and electronic effects. nih.gov Sterically, the bulky phenyl ring can influence the conformation of the phenoxazine system and its ability to interact with other molecules. Electronically, the phenyl group can participate in conjugation with the phenoxazine core, further modifying its electronic properties. The study of N-phenyl substitution is common in phenoxazine chemistry, aiming to enhance or modify the properties of the parent compound. The systematic investigation of phenyl group positioning has been shown to be crucial in controlling the redox properties of related heterocyclic systems. nih.gov
Historical Context of Phenoxazine Synthesis and Derivatization (Academic Milestones)
The history of phenoxazine chemistry dates back to the late 19th century. The first synthesis of the parent compound, phenoxazine, was reported by Bernthsen in 1887. nih.govirjmets.com Interestingly, this was preceded by the commercial availability of two phenoxazine-based dyestuffs, Meldola's blue and gallocyanine. nih.gov
Despite its early discovery, the chemistry of phenoxazine remained relatively dormant for nearly six decades. researchgate.netnih.gov A renewed and significant interest in this class of compounds was sparked in 1947 with the discovery of biologically active, naturally occurring phenoxazines. researchgate.netnih.gov A pivotal moment was the isolation of the antibiotic Actinomycin D in the 1940s, which was later found to have potent antitumor properties and has been used in cancer therapy since 1954. nih.gov
The isosteric relationship between phenoxazine and phenothiazine (B1677639), another important heterocyclic system, also spurred further investigation, particularly in the development of antimalarial drugs. nih.gov Over the years, numerous synthetic routes and derivatization strategies have been developed to create a vast library of phenoxazine derivatives with diverse functionalities and applications. nih.govnih.gov This has led to the synthesis of complex structures, including benzo[a]phenoxazines, which have shown promise as antimalarial agents. researchgate.netnih.gov
Compound Data
| Property | Value |
| Chemical Name | 3-Nitro-10-phenyl-10H-phenoxazine |
| Molecular Formula | C₁₈H₁₂N₂O₃ |
| PubChem CID | 71404756 |
| Property | Value |
| Chemical Name | 10H-Phenoxazine, 3-nitro- |
| Molecular Formula | C₁₂H₈N₂O₃ |
| Molecular Weight | 228.207 g/mol |
| CAS Number | 20464-44-2 |
| Property | Value |
| Chemical Name | 10-phenyl-10H-phenoxazine |
| Molecular Formula | C₁₈H₁₃NO |
| Molecular Weight | 259.307 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
71041-09-3 |
|---|---|
Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-nitro-10-phenylphenoxazine |
InChI |
InChI=1S/C18H12N2O3/c21-20(22)14-10-11-16-18(12-14)23-17-9-5-4-8-15(17)19(16)13-6-2-1-3-7-13/h1-12H |
InChI Key |
AJNLOTRAUJHUSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C42 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3 Nitro 10 Phenyl 10h Phenoxazine
Quantum Chemical Approaches for Molecular Geometry Optimization
The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. Quantum chemical methods are employed to determine the most stable geometry (the ground state) by finding the minimum energy conformation on the potential energy surface.
For phenoxazine (B87303) and its derivatives, DFT calculations are instrumental in characterizing the non-planar, butterfly-like structure of the central tricyclic ring system. nih.gov Theoretical investigations on related substituted benzamides and benzothiazoles have successfully used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to optimize molecular geometries and analyze vibrational spectra. researchgate.netresearchgate.net These studies confirm that DFT is a reliable tool for predicting the ground state structures of complex aromatic compounds, providing a solid foundation for further analysis of the molecule's properties.
The phenoxazine core is not flat. It possesses a characteristic fold along the axis connecting the central nitrogen and oxygen atoms, often described as a "butterfly" conformation. The degree of this folding is quantified by the dihedral angle between the two outer benzene (B151609) rings. This angle is a critical parameter as it influences molecular packing in the solid state and the electronic communication between different parts of the molecule.
Computational studies on various phenothiazine (B1677639) derivatives—structurally analogous to phenoxazines with sulfur replacing oxygen—reveal that this central ring bending is an inherent feature influenced by steric hindrance, not just crystal packing forces. nih.gov For different phenoxazine derivatives, these dihedral angles have been observed to fall within the range of 3° to 10°. In more sterically hindered phenothiazine systems, this angle can be significantly larger, around 23°. nih.gov The attachment of the bulky phenyl group at the N-10 position and the nitro group at the C-3 position in 3-Nitro-10-phenyl-10H-phenoxazine would be expected to introduce specific steric interactions that define its unique and stable conformation.
Table 1: Comparison of Dihedral Angles in Related Phenoxazine and Phenothiazine Compounds
| Compound Class | Substituents | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Phenoxazines | Various | 3 - 10 | nih.gov |
| Phenothiazines | Various | ~23 | nih.gov |
Note: Data represents typical ranges for the class or specific values for analogue compounds, providing context for the expected conformation of this compound.
Electronic Structure Analysis
The arrangement and energy of electrons within a molecule dictate its reactivity, optical properties, and electrical characteristics. Theoretical methods provide a detailed picture of the electronic landscape of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com
A smaller HOMO-LUMO gap generally signifies a molecule that is more easily excited, more polarizable, and more chemically reactive. nih.gov In computational studies of other aromatic systems, the introduction of a nitro group, which is a strong electron-withdrawing group, has been shown to lower the HOMO-LUMO energy gap. nih.gov This effect suggests that the nitro-substituted compound may be more reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxazine core, while the LUMO would likely have significant contributions from the electron-deficient nitro group, indicating a potential for intramolecular charge transfer upon excitation. rsc.orgnih.gov
The distribution of electron density within a molecule reveals its electrostatic potential and provides clues about its intermolecular interactions. High-resolution X-ray diffraction experiments combined with theoretical calculations can produce detailed charge density maps. rsc.org These maps illustrate how electrons are shared between atoms and can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Studies on phenoxazine derivatives have shown a significant intramolecular charge redistribution. rsc.org The electron-donating phenoxazine core is typically a negatively charged "donor" fragment, while attached acceptor groups carry a positive charge. researchgate.netrsc.org Electrostatic potential (ESP) maps are a computational tool used to visualize this charge distribution. For this compound, an ESP map would be expected to show a high electron density (negative potential, often colored red) around the oxygen atom of the phenoxazine ring and the oxygen atoms of the nitro group, while the nitrogen of the nitro group and adjacent aromatic protons would exhibit a lower electron density (positive potential, colored blue).
The electronic properties of the phenoxazine scaffold are significantly modulated by its substituents. The introduction of a nitro group and a phenyl group at the C-3 and N-10 positions, respectively, has profound and somewhat opposing effects.
Phenyl Group: The N-phenyl group is a bulky substituent that primarily influences the molecule's conformation through steric effects, affecting the dihedral angle of the phenoxazine core. Electronically, the phenyl ring can engage in π-π stacking interactions and can act as either a weak electron-donating or withdrawing group depending on its orientation and conjugation with the phenoxazine nitrogen. In many N-aryl phenoxazines, the N-aryl substituent plays a key role in enabling charge-transfer excited states, which are crucial for applications like photoredox catalysis. nih.gov The torsion angle between the phenyl group and the phenoxazine core is a critical factor influencing the electronic coupling between these two parts of the molecule. rsc.org
Spectroscopic Property Prediction and Rationalization
Computational chemistry offers powerful tools to predict and interpret the spectroscopic behavior of molecules like this compound. These methods are crucial for understanding how the molecule interacts with light, which is fundamental to its potential applications in areas such as photoredox catalysis and materials science.
Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used to calculate the excited state properties of molecules. It is instrumental in predicting and understanding the absorption and emission spectra of organic compounds.
For a molecule such as this compound, TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption of light. These calculations can identify the specific electronic transitions involved, such as π-π* or n-π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For instance, in related phenothiazine derivatives, absorption bands are often ascribed to n-π* and π-π* transitions. nih.gov The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the phenyl group at the 10-position are expected to significantly influence the electronic structure and thus the absorption spectrum, likely causing a bathochromic (red) shift in the absorption maxima compared to the parent phenoxazine.
Similarly, TD-DFT can be used to model the emission spectrum (fluorescence and phosphorescence) by calculating the energy difference between the first excited state (S1) and the ground state (S0). The geometry of the molecule in the excited state is often different from its ground state geometry, and the energy difference between these two states is known as the Stokes shift. For example, TD-DFT calculations for 3,7-dinitro-10H-phenothiazine 5-oxide indicated that the emission band corresponds to the S1 → S0 transition. nih.gov
A hypothetical TD-DFT calculation for this compound would likely involve the following steps:
Optimization of the ground state geometry (S0).
Calculation of vertical excitation energies to determine the absorption spectrum.
Optimization of the first singlet excited state geometry (S1).
Calculation of the emission energy from the optimized S1 geometry back to the S0 geometry.
The choice of the functional and basis set is critical for the accuracy of TD-DFT calculations.
Table 1: Hypothetical TD-DFT Data for this compound
| Parameter | Predicted Value | Electronic Transition |
|---|---|---|
| Max Absorption Wavelength (λmax) | ~400-450 nm | HOMO → LUMO (π-π*) |
| Max Emission Wavelength (λem) | ~500-550 nm | S1 → S0 |
| Oscillator Strength (f) | > 0.1 | Strong |
| Stokes Shift | ~100-150 nm | Significant |
Note: This table is illustrative and not based on published experimental data for this specific compound.
Theoretical Prediction of Excited State Lifetimes and Relaxation Pathways (e.g., S1-state lifetimes, Intersystem Crossing, Triplet State Populations)
Beyond the absorption and emission energies, computational methods can predict the dynamics of the excited states. This includes the lifetime of the first singlet excited state (S1) and the pathways through which the molecule relaxes back to the ground state. These pathways can be radiative (fluorescence) or non-radiative.
One of the most important non-radiative pathways is intersystem crossing (ISC) , which is a transition from a singlet excited state to a triplet excited state (e.g., S1 → T1). The probability of ISC is influenced by the spin-orbit coupling between the singlet and triplet states. The presence of a nitro group in a molecule can influence ISC rates.
Computational studies on nitrophenols, for example, have shown that triplet states can be populated following photoexcitation. nih.gov The decay of these molecules can proceed through ISC to the triplet manifold, which can then lead to different photochemical reactions. nih.gov For this compound, theoretical calculations could map out the potential energy surfaces of the singlet and triplet states to identify regions where these surfaces cross (so-called "seams"), which are points where ISC is more likely to occur.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis and photochemical reactions of this compound.
Transition State Analysis of Key Synthetic Steps
The synthesis of phenoxazine derivatives can be achieved through various routes. Computational methods can be employed to study the mechanisms of these synthetic steps in detail. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states .
The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and therefore the rate of the reaction. For a key synthetic step in the formation of this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, transition state analysis can:
Confirm the proposed reaction mechanism.
Explain the observed regioselectivity and stereoselectivity.
Predict the effect of catalysts, solvents, and substituents on the reaction rate.
Photochemical Reaction Pathways (e.g., Photoactivation Mechanisms)
Phenoxazine derivatives are known to be photoactive. Upon absorption of light, this compound can undergo various photochemical reactions. Computational modeling can help to elucidate the mechanisms of these reactions.
For example, if the molecule is used as a photoredox catalyst, it is important to understand how it is photoactivated and how it interacts with other molecules in its excited state. Computational studies can model the electron transfer processes that are central to photoredox catalysis. The excited state reduction and oxidation potentials of the molecule can be calculated to predict its reactivity.
Furthermore, computational modeling can investigate potential photodegradation pathways. By identifying the initial steps of photodegradation, it is possible to design more photostable molecules.
Isotope Labeling Experiments Supported by Computational Studies
Isotope labeling is an experimental technique used to trace the path of atoms through a reaction. When combined with computational studies, it becomes an even more powerful tool for mechanism elucidation.
For instance, if a synthetic step in the preparation of this compound is proposed to proceed through a specific rearrangement, this could be tested by synthesizing a starting material labeled with a heavy isotope (e.g., 13C, 15N, or 18O) at a specific position. The position of the isotope in the final product can then be determined experimentally.
Computational studies can support these experiments by:
Calculating the vibrational frequencies of the isotopically labeled molecules, which can be compared with experimental infrared or Raman spectra.
Modeling the potential energy surfaces for different possible reaction pathways to predict the expected distribution of the isotope in the product for each mechanism.
By comparing the experimental results with the computational predictions, a much clearer picture of the reaction mechanism can be obtained.
Advanced Spectroscopic Characterization Techniques
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of molecules. For derivatives of phenoxazine (B87303), the absorption spectra are typically characterized by bands corresponding to π-π* and n-π* transitions.
Analysis of Absorption Bands and Molar Absorptivities
In a general sense, the UV-Vis spectrum of a substituted phenoxazine will display bands associated with the phenoxazine core, which are perturbed by the substituents. For instance, studies on other phenoxazine derivatives have shown that the absorption bands characteristic of the phenoxazine ring are typically found around 400 nm.
| Compound Family | Typical Absorption Region (nm) | Reference |
| Phenoxazine Derivatives | ~400 |
It is important to note that the precise absorption maxima (λmax) and the corresponding molar extinction coefficients (ε) are highly dependent on the specific substitution pattern and the solvent used.
Solvatochromic Effects on Absorption Spectra
The phenomenon of solvatochromism, where the position of absorption bands changes with solvent polarity, provides valuable insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. While specific solvatochromic data for 3-Nitro-10-phenyl-10H-phenoxazine is not detailed in the available literature, studies on other polar phenoxazine derivatives suggest that such effects are likely to be observed. The presence of the nitro group, a strong electron-withdrawing group, can induce a significant change in the electronic distribution upon excitation, leading to a pronounced solvatochromic shift. This behavior is a key area for future experimental investigation to fully elucidate the electronic properties of this molecule.
Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics
Fluorescence and phosphorescence spectroscopy are powerful techniques to study the fate of a molecule after it has absorbed light. These methods provide information on the emissive de-excitation pathways from singlet and triplet excited states, respectively.
Emission Spectra and Quantum Yields
The emission properties of phenoxazine derivatives are of great interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. While a specific fluorescence emission spectrum and quantum yield for this compound are not documented in the searched literature, general trends for related compounds can be considered. The emission wavelength and quantum yield are highly sensitive to the molecular structure and the surrounding environment. For example, some phenoxazine derivatives are known to be highly fluorescent. researchgate.net
Lifetime Measurements of Singlet and Triplet Excited States
Time-resolved spectroscopic techniques are employed to measure the lifetimes of the excited states, which are crucial parameters for understanding the kinetics of photophysical processes. Studies on various phenoxazine and phenothiazine (B1677639) organocatalysts have revealed a wide range of singlet excited-state (S1) lifetimes, from picoseconds to nanoseconds, depending on the molecular structure and the solvent. nih.govresearchgate.net
The competition between fluorescence, internal conversion, and intersystem crossing determines the S1 lifetime. For phenoxazine derivatives, intersystem crossing to the triplet manifold can be a significant deactivation pathway. nih.gov The lifetime of the triplet state (T1) is typically much longer than that of the singlet state and can be on the order of microseconds to even milliseconds in some cases, particularly for compounds exhibiting room-temperature phosphorescence. nih.govacs.org
| Excited State | Typical Lifetime Range | Reference |
| Singlet (S1) | 130 ps - 40 ns | nih.govresearchgate.net |
| Triplet (T1) | µs - ms | nih.govacs.org |
Investigation of Room-Temperature Phosphorescence (in analogous compounds)
Room-temperature phosphorescence (RTP) is a phenomenon where a molecule emits light from its triplet excited state at ambient temperatures. This is often observed in molecules where intersystem crossing is efficient and non-radiative decay from the triplet state is minimized. While direct evidence of RTP in this compound is not available, several studies have explored this phenomenon in analogous phenoxazine and phenothiazine derivatives. nih.govacs.org
The presence of heavy atoms or specific molecular packing can promote spin-orbit coupling, which facilitates both intersystem crossing and phosphorescent emission. The study of RTP in phenoxazine-quinoline conjugates, for example, has shown that triplet energy can be harvested to produce phosphorescence. nih.govacs.org The investigation into whether this compound exhibits RTP would be a valuable contribution to the understanding of the photophysics of this class of compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
While specific spectral data for this compound is not publicly available, the expected ¹H and ¹³C-NMR spectral features can be inferred from the known spectra of the parent phenoxazine molecule and related derivatives chemicalbook.comresearchgate.net. The substitution pattern, including the electron-withdrawing nitro group and the N-phenyl ring, dictates the chemical shifts and coupling patterns of the protons and carbons.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the phenoxazine core and the N-phenyl substituent. The protons on the nitro-substituted ring would be significantly downfield-shifted due to the strong deshielding effect of the -NO₂ group. The protons ortho and para to the nitro group would experience the largest shifts. The protons on the unsubstituted aromatic ring of the phenoxazine skeleton and those on the N-phenyl group would appear in the typical aromatic region (approximately 7.0-8.5 ppm), with their exact shifts and multiplicities determined by their coupling with adjacent protons.
¹³C-NMR Spectroscopy: In the ¹³C-NMR spectrum, the carbon atom directly attached to the nitro group is expected to show a characteristic downfield chemical shift. The carbons within the phenoxazine and phenyl rings will resonate in the aromatic region (typically 110-160 ppm). The presence of the electronegative oxygen and nitrogen atoms within the central ring, along with the nitro-substituent, will influence the electronic environment of each carbon atom, leading to a unique set of signals that can confirm the molecular structure.
Mass Spectrometry for High-Resolution Molecular Identification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound and for studying its fragmentation pathways. Using techniques like electrospray ionization (ESI) or atmospheric solids analysis probes (ASAP), the exact mass of the molecular ion can be determined with high precision acs.orgnih.gov.
The molecular weight of this compound (C₁₈H₁₂N₂O₃) is 304.3 g/mol nih.gov. In a mass spectrum, a prominent molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be expected at m/z 304 or 305, respectively.
The fragmentation pattern under electron impact or collision-induced dissociation provides structural information. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group libretexts.orglibretexts.org. Expected fragmentation patterns for this compound include:
Loss of NO₂: A fragment ion resulting from the cleavage of the C-N bond, leading to a peak at [M - 46]⁺.
Loss of the Phenyl Group: Cleavage of the N-C bond connecting the phenyl ring to the phenoxazine core, resulting in a fragment at [M - 77]⁺.
Sequential Losses: Combinations of the above losses and further fragmentation of the phenoxazine ring system.
Analysis of these fragments allows for the step-by-step reconstruction of the molecule's structure, confirming the identity and connectivity of its constituent parts.
X-ray Crystallography for Solid-State Molecular Structure and Packing
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, angles, and details of crystal packing. While a crystal structure for this compound is not available, data from the closely related compound 2,3-Dinitro-10H-phenoxazine offers significant insight into the structural characteristics of a nitrated phenoxazine core acs.org. The analysis of this analog reveals key structural features that are likely shared.
In the crystal structure of the analog 2,3-Dinitro-10H-phenoxazine, the central phenoxazine ring system is not planar but adopts a shallow boat conformation acs.org. The nitrogen (N1) and oxygen (O1) atoms are displaced from the mean plane formed by the central carbon atoms acs.org. This puckering is a common feature of phenoxazine and its derivatives acs.orgresearchgate.net. The nitro groups are twisted relative to the plane of their attached aromatic ring acs.org.
The following tables present selected bond length and angle data from the crystallographic analysis of the analog, 2,3-Dinitro-10H-phenoxazine acs.org.
Table 1: Selected Bond Lengths for 2,3-Dinitro-10H-phenoxazine
| Bond | Length (Å) |
|---|---|
| C1–N2 | 1.469 (5) |
| C2–N3 | 1.450 (5) |
| C1–C6 | 1.370 (mean) |
| C3–C4 | 1.370 (mean) |
| C5–C6 | 1.394 (mean) |
| C2–C3 | 1.394 (mean) |
Table 2: Selected Dihedral Angles for 2,3-Dinitro-10H-phenoxazine
| Description | Angle (°) |
|---|---|
| N2 Nitro Group Rotation from Ring | 44.08 (9) |
| N3 Nitro Group Rotation from Ring | 76.64 (15) |
| Angle Between Nitro Groups | 46.05 (15) |
Data derived from the crystallographic study of 2,3-Dinitro-10H-phenoxazine acs.org.
A comparison between solution and solid-state data reveals differences in molecular conformation. In the solid state, as determined by X-ray crystallography, the molecule has a fixed conformation due to crystal packing forces acs.org. The phenoxazine ring system is typically folded, and the rotational position of substituents, like the N-phenyl group, is locked in place acs.orgrsc.org.
In solution, however, the molecule possesses greater conformational freedom nih.gov. The central phenoxazine ring can undergo rapid inversion between its two boat-like conformations. Furthermore, the N-phenyl group can rotate around the N-C single bond. At room temperature, these dynamic processes are typically fast on the NMR timescale, resulting in an averaged spectrum that reflects a time-averaged, symmetric conformation. The conformation observed in the solid state represents just one of many possible low-energy conformations that exist in solution nih.gov.
Reactivity and Chemical Transformations
Oxidation and Reduction Reactions of the Phenoxazine (B87303) Core
The phenoxazine ring system is well-known for its redox activity, a property that is modulated by the substituents attached to it.
The oxidation of the phenoxazine core of 3-Nitro-10-phenyl-10H-phenoxazine and similar N-substituted phenothiazines can be initiated electrochemically or with chemical oxidizing agents. This one-electron oxidation process results in the formation of a stable radical cation. The stability of this radical cation is a key feature of phenoxazine chemistry, arising from the delocalization of the unpaired electron across the tricyclic framework. The generation of this radical cation is often accompanied by a distinct color change, which is a characteristic feature of these compounds.
The redox properties of phenoxazine derivatives are of significant interest for their potential applications in various fields, including as redox indicators and in the development of new materials. The oxidation of the phenoxazine ring is a reversible process, proceeding first to the radical cation and then, upon further oxidation, to the dication. The stability of these oxidized species is influenced by the nature of the substituents on the phenoxazine ring. Similarly, the nitro group can undergo reduction, adding to the complex redox chemistry of the molecule.
Electrophilic and Nucleophilic Substitution Reactions on the Phenoxazine Core
The phenoxazine ring is susceptible to attack by both electrophiles and nucleophiles, with the position of attack being directed by the existing substituents.
The presence of the strongly electron-withdrawing nitro group at the 3-position of the phenoxazine ring activates this position for nucleophilic aromatic substitution. This allows for the displacement of the nitro group by a range of nucleophiles. The reaction is highly regioselective, with the nucleophile preferentially attacking the carbon atom to which the nitro group is attached. This reactivity provides a versatile method for the synthesis of a variety of 3-substituted phenoxazine derivatives.
Table 1: Examples of Nucleophilic Displacement of the Nitro Group
| Nucleophile | Resulting Product |
|---|---|
| Methoxide | 3-Methoxy-10-phenyl-10H-phenoxazine |
| Azide | 3-Azido-10-phenyl-10H-phenoxazine |
The phenyl group attached to the nitrogen atom at the 10-position is generally less reactive towards substitution reactions compared to the phenoxazine core itself. Its primary role is to influence the electronic properties of the phenoxazine system, such as its oxidation potential. However, under specific and often more forcing reaction conditions, electrophilic substitution on the N-phenyl ring may be possible.
Cyclization and Rearrangement Reactions Involving the Phenoxazine Framework
The phenoxazine structure can serve as a scaffold for the construction of more complex, fused heterocyclic systems through various cyclization and rearrangement reactions. While specific examples detailing such reactions for this compound are not extensively reported in readily available literature, the general reactivity patterns of phenoxazines suggest that such transformations are plausible. For instance, appropriately substituted phenoxazine derivatives can undergo intramolecular cyclizations to form new rings, expanding the structural diversity of this class of compounds.
Metal-Catalyzed Coupling Reactions for Further Derivatization
Further derivatization of the this compound molecule could theoretically be achieved through various metal-catalyzed cross-coupling reactions. These reactions are instrumental in modern organic synthesis for constructing complex molecular architectures. The primary coupling reactions that could be envisaged for this substrate include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these reactions offers a distinct method for introducing new functional groups, potentially at the position of the nitro group or other activated sites on the aromatic rings.
The general mechanisms for these reactions are well-established. For instance, the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate, and has been extended to use nitroarenes as coupling partners. researchgate.netlibretexts.orgorganic-chemistry.orgyoutube.com The Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene. The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. libretexts.org
However, the application of these powerful synthetic tools to This compound has not been specifically documented in the reviewed scientific literature. Therefore, the creation of data tables with detailed research findings, such as reaction conditions, catalysts, ligands, bases, solvents, reaction times, and yields for the derivatization of this specific compound, is not possible at this time.
Structure Property Relationships Spr
Influence of Nitro Group Position and Number on Electronic and Photophysical Properties
The presence and placement of electron-withdrawing groups, such as the nitro (NO₂) group, profoundly influence the electronic landscape of the phenoxazine (B87303) scaffold.
Electronic Effects : The nitro group is a strong electron-withdrawing substituent. Its presence at the 3-position of the phenoxazine core shifts electron density away from the electron-rich heterocyclic system, making the compound more challenging to oxidize compared to its unsubstituted counterpart. nih.gov This effect is also observed in related systems where electron-withdrawing groups increase the oxidation potential. nih.gov In dinitro-substituted phenoxazines, such as 2,3-dinitro-10-methylphenoxazine, the nitro groups can significantly twist relative to the plane of the aromatic ring to which they are attached, with observed dihedral angles of 44.08° and 76.64°. acs.orgnih.gov This twisting can disrupt π-conjugation and alter the electronic properties.
Photophysical Properties : The nitro group has a significant impact on the excited-state dynamics. In many aromatic systems, nitro groups are known to accelerate the non-radiative decay of excited states. rsc.org This often results in low fluorescence quantum yields, as the excited state energy is dissipated through vibrational modes rather than being released as light. For instance, nitro-substituted phenazine-based photosensitizers exhibit low fluorescence and singlet oxygen generation yields due to this rapid decay mechanism. rsc.org Replacing a nitro group with a cyano group has been shown to reduce this rapid decay, highlighting the specific role of the nitro substituent in quenching fluorescence. rsc.org
Role of the N-Phenyl Substituent on Molecular Conformation and Electronic Coupling
The substituent attached to the nitrogen atom (the N-substituent) plays a critical role in defining both the three-dimensional shape of the molecule and its capacity for intramolecular charge transfer.
Charge Transfer (CT) Character : For N-aryl phenoxazines, the nature of the aryl group dictates the ability of the molecule to access a charge transfer (CT) excited state. acs.orgnih.gov In such a state, upon photoexcitation, electron density moves from the electron-rich phenoxazine core (the donor) to the N-aryl substituent (the acceptor). nih.govnih.gov This property is crucial for applications in photoredox catalysis, where the ability to form a highly reducing CT excited state is desirable. acs.org
Correlation between Molecular Geometry (e.g., Butterfly-like vs. Planar Conformations) and Electronic/Photophysical/Electrochemical Characteristics
The phenoxazine ring system is not planar. It adopts a folded, "butterfly-like" conformation along the central N-O axis. researchgate.net The degree of this folding, quantified by the dihedral angle between the two outer benzene (B151609) rings, is a defining structural characteristic that directly correlates with the molecule's electronic properties.
Dihedral Angle : The puckering of the central ring is significant. For example, in 2,3-dinitro-10-methylphenoxazine, the dihedral angle between the outer rings is 10.46°. acs.orgnih.gov This non-planar geometry affects the extent of π-conjugation across the molecule.
Geometry and Properties : The molecular geometry is intimately linked to electronic coupling and redox behavior. rsc.org Studies on related phenothiazine (B1677639) derivatives have shown that the radical cations, formed upon oxidation, tend to adopt a more planar geometry compared to their neutral ground state. researchgate.net This planarization can enhance electronic communication within the molecule. Therefore, factors that influence the molecule's ability to maintain a planar conformation during a chemical process can be critical for its performance in applications like organic electronics or catalysis. researchgate.net
| Compound Type | Key Geometric Feature | Typical Dihedral Angle | Impact on Properties |
|---|---|---|---|
| Phenoxazine Derivatives | Butterfly-like conformation | ~3-14° | Non-planar structure affects π-conjugation and electronic coupling. |
| Phenothiazine Derivatives | More pronounced puckering | ~21-23° | Increased folding compared to phenoxazines; lower oxidation potentials. |
Comparative Analysis with Related Phenoxazine and Phenothiazine Derivatives
To fully contextualize the properties of 3-Nitro-10-phenyl-10H-phenoxazine, it is essential to compare it with its structural relatives, particularly its sulfur analogue, phenothiazine.
The substitution of the oxygen atom in the central ring of phenoxazine with a sulfur atom to form phenothiazine leads to significant changes in structure and properties.
Conformation : Phenothiazine derivatives are generally more puckered than their phenoxazine counterparts. acs.org For example, the dihedral angle in 2,3-dinitrophenothiazine is 23.13°, substantially larger than the ~10° angle found in the analogous phenoxazine. acs.orgnih.gov This is attributed to the different bond lengths and angles associated with the larger sulfur atom compared to oxygen.
Electronic and Photophysical Properties : The difference in the heteroatom alters the electronic nature of the core. Sulfur is less electronegative than oxygen and is more easily oxidized. Consequently, phenothiazine derivatives typically have lower oxidation potentials than analogous phenoxazines. nih.gov This fundamental difference in electron density and redox potential affects their photophysical properties, with studies showing that phenoxazine-based fluorophores can exhibit higher quantum yields than structurally similar phenothiazine-based ones. acs.org The replacement of a phenothiazine unit with a phenoxazine unit in complex macrocycles results in more facile oxidation, more difficult reduction, and significant shifts in absorption and fluorescence spectra. researchgate.net
The properties of the phenoxazine core can be systematically tuned by introducing various substituents, a strategy widely used in the design of organic functional materials. nih.govmorressier.com
Electron-Donating vs. Electron-Withdrawing Groups : The effect of a substituent is generally predictable based on its electronic nature. Electron-donating groups (EDGs) like amino (-NH₂) or methoxy (B1213986) (-OCH₃) increase the electron density on the phenoxazine core, making the molecule easier to oxidize (i.e., lowering its oxidation potential). nih.gov Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) or the nitro group (-NO₂) decrease the core's electron density, making oxidation more difficult. nih.govnih.gov
Tuning Properties : This principle allows for the fine-tuning of the molecule's redox potentials and excited-state energies. acs.orgnih.gov By strategically placing different substituents on the phenoxazine core or the N-aryl ring, researchers can tailor the molecule's properties for specific applications, such as adjusting the excited state reduction potential for use in photoredox catalysis. nih.govmorressier.com
| Substituent Type (on Core) | Example | Effect on Oxidation Potential | Reference |
|---|---|---|---|
| Electron-Donating Group (EDG) | -NH₂ | Decreases (easier to oxidize) | nih.gov |
| Electron-Withdrawing Group (EWG) | -NO₂ | Increases (harder to oxidize) | nih.govnih.gov |
| Electron-Withdrawing Group (EWG) | -CF₃ | Increases (harder to oxidize) | nih.gov |
| Halogen | -Cl, -F | Slightly reduces | nih.gov |
Applications in Advanced Materials Science and Catalysis Academic Focus
Organic Electronics
Phenoxazine (B87303) derivatives have been extensively investigated for their utility in organic electronic devices. Their inherent charge-donating capabilities, combined with high thermal stability and the potential for synthetic modification, make them suitable for various roles in this technological arena. nih.govnih.gov
Application as Electron Donors/Acceptors in Organic Photovoltaic Cells (Theoretical and Experimental Investigations of Charge Transport Mechanisms)
In the realm of organic photovoltaics (OPVs), the fundamental process of power generation relies on the efficient creation and separation of excitons (electron-hole pairs) at a donor-acceptor heterojunction. mdpi.com Phenoxazine (POZ) and its derivatives are primarily recognized as potent electron donor moieties in the active layer of OPVs, particularly in dye-sensitized solar cells (DSSCs). bohrium.com The non-planar, butterfly-like geometry of the phenoxazine unit is advantageous in designing dye chromophores, as it helps to suppress the intermolecular aggregation that can otherwise quench fluorescence and hinder device performance. bohrium.com
The compound 3-Nitro-10-phenyl-10H-phenoxazine integrates the established electron-donating phenoxazine core with an N-phenyl group and a strongly electron-withdrawing nitro group. While specific experimental data on the use of this exact molecule in OPVs is not prevalent, its structure suggests a tailored electronic profile. The introduction of nitro groups into conjugated systems is a known strategy for creating acceptor-donor-acceptor (A-D-A) type non-fullerene acceptors, which results in deeper frontier orbital levels (HOMO and LUMO) and red-shifted absorption. rsc.org
Therefore, in this compound, the phenoxazine acts as the donor, while the nitro-substituted ring functions as an acceptor. This intramolecular D-A character is crucial for facilitating charge separation upon photoexcitation. In a bulk heterojunction OPV device, this molecule could theoretically function either as the primary donor material mixed with a fullerene or non-fullerene acceptor, or potentially as a component in a single-material organic solar cell, where the D-A nature of the molecule itself enables exciton (B1674681) dissociation. The charge transport mechanism would involve the movement of holes through hopping between the HOMO levels of adjacent phenoxazine units and electrons through the LUMO levels, a process highly dependent on the solid-state packing of the material.
Use in Organic Light-Emitting Diodes (OLEDs) as Emitting or Host Materials (Mechanistic Studies of Light Emission)
Phenoxazine derivatives are versatile materials for Organic Light-Emitting Diodes (OLEDs), serving as hosts for phosphorescent emitters or as components of emissive materials themselves. researchgate.netrsc.org The performance of an OLED is critically dependent on the properties of the materials in the emissive layer (EML), which must facilitate the efficient recombination of electrons and holes to generate light. ossila.com
As a host material , the primary requirements are a high triplet energy to prevent quenching of the phosphorescent guest, good thermal and morphological stability, and appropriate HOMO/LUMO levels for efficient charge injection and transport. noctiluca.eu Phenoxazine-based hosts have been developed with high glass transition temperatures and ionization potentials in the range of 5.24–5.56 eV, making them suitable for green and blue phosphorescent OLEDs. researchgate.net The mechanism of light emission in such a device involves electrons and holes being injected into the EML and forming excitons on the host molecules. These excitons are then efficiently transferred to the guest emitter (dopant) molecules, which radiatively decay to produce light. ossila.com
The D-A structure of this compound also makes it a candidate for Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.org In TADF, molecules are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. This allows triplet excitons, which are non-emissive and constitute 75% of excitons formed, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). This mechanism allows for a theoretical internal quantum efficiency of 100%. ossila.com In a molecule like this compound, the phenoxazine unit acts as the donor and the nitro-phenyl moiety as the acceptor, a design principle common in TADF materials. rsc.orgrsc.org However, it is important to note that studies have shown N-phenyl substitution on the phenoxazine core can reduce photostability, a critical factor for the operational lifetime of an OLED device. chemistryviews.org
Role in Organic Battery Cathode Materials (Mechanism of Energy Storage and Charge-Discharge Processes)
A promising application for phenoxazine derivatives is as p-type redox centers in organic battery cathodes, offering a sustainable alternative to traditional lithium-ion batteries that rely on transition metal oxides. rsc.org The phenoxazine (PXZ) unit has been identified as a particularly effective redox center for high-voltage cathode materials. rsc.orgresearchgate.net
The mechanism of energy storage relies on the reversible one-electron oxidation of the phenoxazine moiety. researchgate.net During the charging process, the neutral phenoxazine molecule is oxidized to a stable radical cation (PXZ•⁺), and an anion from the electrolyte is incorporated into the cathode material to maintain charge neutrality. During discharge, this process is reversed.
A key advantage of the phenoxazine core is its negligible structural reorganization during the charge-discharge cycle. rsc.org This kinetic advantage facilitates a faster electrochemical pathway, leading to a narrow and flat voltage plateau, full utilization of theoretical capacity, and superior rate capability. For example, a cathode material based on a phenoxazine trimer (1,3,5-tri(10H-phenoxazin-10-yl)benzene, or 3PXZ) demonstrated excellent performance in a lithium-organic cell:
| Parameter | Value |
|---|---|
| Average Discharge Voltage | 3.7 V vs. Li/Li⁺ |
| Specific Capacity (at 1C rate) | 112 mAh g⁻¹ |
| Capacity Retention (at 20C rate) | 73% (76 mAh g⁻¹) |
| Cycling Stability (CMK-3 composite, 5C) | 0.044% capacity loss per cycle over 500 cycles |
For this compound, the presence of the electron-withdrawing nitro group would be expected to increase the redox potential of the phenoxazine unit, potentially leading to even higher battery voltages. However, this modification may also impact the stability and kinetics of the charge-discharge process, requiring experimental verification.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in synthetic chemistry, enabling the construction of challenging chemical bonds under mild reaction conditions. researchgate.netnoctiluca.eu Organic dyes, such as phenoxazine derivatives, are attractive as photocatalysts because they are a cost-effective and sustainable alternative to precious metal complexes like those of iridium and ruthenium. nih.gov
Function as Organic Photocatalysts for Organic Synthesis Reactions
Phenoxazine derivatives function as highly reducing photoredox catalysts. nih.gov Upon absorption of light, they are promoted to an electronically excited state that can readily donate an electron to a substrate, initiating a radical-based chemical transformation. This property has been effectively harnessed in various organic synthesis reactions, most notably in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov In O-ATRP, the excited photocatalyst activates an alkyl halide initiator, generating a radical that propagates polymerization, allowing for the synthesis of polymers with controlled molecular weights and low dispersity. nih.gov
Mechanisms of Photocatalytic Activity (e.g., Excited State Reduction Potentials, Triplet Yield, Reactive Intermediate Formation)
The photocatalytic mechanism of N-aryl phenoxazines, such as this compound, is governed by their photophysical and electrochemical properties. Key characteristics for effective photoredox catalysis include strong absorption in the visible light spectrum, high triplet quantum yields, long excited-state lifetimes, and highly negative excited-state reduction potentials. nih.gov
Upon photoexcitation, N-aryl phenoxazines can access a charge transfer (CT) excited state, where an electron moves from the electron-rich phenoxazine core (donor) to the N-aryl substituent (acceptor). nih.gov The presence of a strong electron-withdrawing group, like the nitro group in this compound, would enhance this CT character. This excited state (³PC) is a powerful reducing agent. The reducing strength is quantified by the excited state reduction potential (Ered), which can be estimated or calculated. For comparison, several N-aryl phenoxazine derivatives have been studied:
| Phenoxazine Derivative | Calculated Triplet Excited State Reduction Potential (E*red vs SCE) |
|---|---|
| N-phenylphenoxazine (PC 3) | -1.90 V |
| N-(4-cyanophenyl)phenoxazine (PC 5) | -1.70 V |
The catalytic cycle typically proceeds via an oxidative quenching pathway. The excited photocatalyst (³PC*) donates an electron to the substrate, generating a substrate radical anion and the photocatalyst radical cation (PC•⁺). This radical cation is then reduced back to the ground state catalyst in a subsequent step, completing the catalytic cycle. The highly reducing nature of the excited state of phenoxazine derivatives makes them capable of activating even challenging substrates. nih.gov
Sensing and Probing Applications
The unique electronic and photophysical properties of the phenoxazine scaffold, particularly when functionalized with electron-withdrawing and aromatic groups, suggest the potential for "this compound" in the development of advanced sensors and probes. The presence of the nitro group, a strong electron acceptor, and the phenyl group at the nitrogen atom are expected to significantly modulate the behavior of the core phenoxazine structure, making it a candidate for specialized applications in chemical sensing and biological imaging.
Design as Chemosensors for Specific Analytes (Mechanistic Basis of Sensing)
The design of chemosensors often relies on the principle of modulating the photophysical properties of a fluorophore upon interaction with a specific analyte. sciforum.net For "this compound," the mechanistic basis for its potential as a chemosensor would likely involve fluorescence quenching or enhancement upon interaction with target analytes.
The core phenoxazine ring system is known to be fluorescent. nih.gov The introduction of a nitro group, a potent electron-withdrawing group, is expected to decrease the fluorescence quantum yield of the parent phenoxazine through intramolecular charge transfer (ICT) from the electron-rich phenoxazine donor to the nitro acceptor. This inherent low fluorescence state could be exploited for "turn-on" sensing. For instance, the selective reduction of the nitro group to an amino group by a specific analyte (e.g., certain reducing agents or biological thiols) would disrupt the ICT process, leading to a significant enhancement in fluorescence intensity.
Conversely, the compound could act as a "turn-off" sensor for electron-rich analytes. The mechanism would likely be based on photoinduced electron transfer (PET). mdpi.com In its excited state, the "this compound" molecule could accept an electron from a donor analyte, leading to non-radiative decay and quenching of its fluorescence. researchgate.net The efficiency of this quenching would depend on the analyte's electron-donating ability.
The general mechanism for fluorescence quenching by nitro compounds involves the transition of an electron to a higher energy molecular orbital upon photoexcitation. In the absence of a quencher, the reverse transition is radiative (photoluminescence). However, upon interaction with a nitro compound, the excited electron can return to the ground state via a non-radiative pathway, resulting in fluorescence quenching. researchgate.net The driving force for this process is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com
Table 1: Potential Chemosensing Mechanisms for this compound
| Sensing Mode | Proposed Mechanism | Potential Analytes | Expected Response |
| Turn-On | Inhibition of Intramolecular Charge Transfer (ICT) | Reducing agents, Thiols | Fluorescence Enhancement |
| Turn-Off | Photoinduced Electron Transfer (PET) | Electron-rich species | Fluorescence Quenching |
It is important to note that while these mechanisms are well-established for various fluorophores, specific experimental validation for "this compound" is not yet available in the reviewed literature.
Utilization as Fluorescent Probes for Academic Imaging Studies (Focus on Photophysical Principles for Visualization)
Fluorescent probes are indispensable tools for visualizing biological structures and processes within living cells. nih.gov The design of such probes requires a deep understanding of the photophysical principles that govern their interaction with the cellular environment. acs.org While specific studies on "this compound" as a fluorescent probe are limited, its structural features suggest potential applications in this area.
The photophysical properties of phenoxazine derivatives, such as high luminescence quantum yields, make them promising candidates for fluorescent materials. nih.gov The introduction of substituents allows for the tuning of these properties. The lipophilicity imparted by the 10-phenyl group could facilitate the crossing of cell membranes, a crucial characteristic for intracellular imaging probes.
The core principle for its use as a fluorescent probe would be the modulation of its fluorescence in response to specific intracellular parameters. For instance, the nitro group makes the molecule sensitive to the local redox environment. In regions of high reductive stress, the nitro group could be reduced, leading to a change in the fluorescence signal, thus allowing for the imaging of such conditions.
The photophysical basis for visualization would rely on detecting changes in fluorescence intensity, lifetime, or wavelength. For example, a "turn-on" response upon reacting with a specific cellular analyte would create a bright signal against a dark background, offering high contrast imaging. Two-photon microscopy could be a particularly suitable technique, as it allows for deeper tissue penetration and reduced phototoxicity, which is beneficial for live-cell imaging. nih.gov
The development of "this compound" as a practical fluorescent probe would necessitate thorough investigation of its photostability, quantum yield in aqueous environments, and specificity towards the target analyte within the complex milieu of the cell.
Redox-Responsive Materials
The ability of the phenoxazine core to undergo reversible oxidation and reduction processes makes it an attractive building block for redox-responsive materials. mdpi.com The presence of the nitro and phenyl substituents in "this compound" is expected to influence its redox behavior, potentially leading to materials with tunable properties.
Development of Materials with Tunable Electronic or Optical Properties Based on Redox State
Redox-responsive materials can change their properties, such as color or fluorescence, in response to a redox stimulus. rsc.orgmdpi.com This switching behavior is at the heart of their application in various technologies. For "this compound," both the phenoxazine ring and the nitro group are redox-active moieties.
The phenoxazine core can be oxidized to a stable radical cation and further to a dication, leading to significant changes in its absorption and emission spectra. This reversible electrochemical behavior is key to its use in redox-switchable systems. nih.gov The 10-phenyl group can influence the stability and redox potential of these species through steric and electronic effects.
The nitro group is also readily reducible to a nitro radical anion and further to an amino group. This reduction dramatically alters the electronic properties of the molecule, switching the substituent from a strong electron-withdrawing group to a strong electron-donating group. This change would have a profound impact on the intramolecular charge transfer characteristics and, consequently, the optical properties of the material.
By incorporating "this compound" into a polymeric backbone or as a pendant group, it is conceivable to create materials whose electronic and optical properties can be precisely tuned by controlling the redox state of the phenoxazine and/or the nitro group. For example, a polymer film containing this moiety could exhibit different colors or fluorescence intensities depending on the applied electrochemical potential or exposure to chemical oxidants or reductants.
Table 2: Potential Redox-Induced Changes in this compound
| Redox Process | Moiety Involved | Expected Change in Electronic Properties | Potential Application |
| Oxidation | Phenoxazine Ring | Formation of radical cation/dication | Electrochromic materials |
| Reduction | Nitro Group | Conversion to amino group | Redox-switchable fluorescence |
Potential in Molecular Switches and Logic Gates (Theoretical Design and Proof-of-Concept)
Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, heat, or a chemical species. nih.gov This property makes them fundamental components for the development of molecular-scale information processing devices, including molecular logic gates. nih.govresearchgate.net
The distinct redox states of "this compound" could, in theory, be utilized to construct a molecular switch. For instance, the neutral form could represent a "0" state, while the oxidized phenoxazine radical cation could represent a "1" state. The switching between these states could be triggered by an electrochemical potential.
Furthermore, the presence of two redox-active centers (the phenoxazine ring and the nitro group) opens up the possibility of creating more complex multi-state switches or even molecular logic gates. A molecular logic gate performs a logical operation on one or more inputs to produce a single output. mdpi.com For example, an "AND" logic gate could be designed where the output (e.g., a specific fluorescence signal) is only produced when two distinct inputs (e.g., an oxidizing agent for the phenoxazine and a reducing agent for the nitro group) are present. nih.gov
The design of such a logic gate would be based on the principle that the output signal is contingent on the specific combination of the states of the two redox centers. While the experimental realization of a molecular logic gate based on "this compound" has not been reported, the theoretical framework for designing such systems is well-established. mdpi.comsemanticscholar.org
Theoretical Design of Novel Materials with Enhanced Properties for Specific Applications
Computational chemistry and theoretical modeling are powerful tools for the rational design of new materials with tailored properties. acs.org By applying theoretical methods to "this compound," it is possible to predict its electronic and optical properties and to design novel materials with enhanced performance for specific applications.
Frontier Molecular Orbital (FMO) theory is a key concept in this context, as the energies and distributions of the HOMO and LUMO largely determine the electronic and optical properties of a molecule. taylorandfrancis.comlibretexts.org For "this compound," the HOMO is expected to be localized primarily on the electron-rich phenoxazine ring, while the LUMO is likely to be centered on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO will dictate the wavelength of light absorption and can be tuned by modifying the substituents.
Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide valuable insights into the structure-property relationships of phenoxazine derivatives. espublisher.com These methods can be used to predict absorption and emission spectra, redox potentials, and other key parameters.
For example, by computationally screening a library of derivatives of "this compound" with different substituents on the phenyl ring or the phenoxazine core, it would be possible to identify candidates with optimized properties for a particular application. For instance, for use in organic light-emitting diodes (OLEDs), one might seek to design a molecule with a high fluorescence quantum yield and appropriate HOMO/LUMO energy levels for efficient charge injection and transport. For sensor applications, the focus would be on maximizing the change in a specific property upon interaction with the target analyte.
While specific theoretical studies on "this compound" are not prevalent in the reviewed literature, the established methodologies provide a clear path for the future in-silico design and optimization of materials based on this promising molecular scaffold.
Future Research Directions and Outlook
Exploration of New Synthetic Pathways for Complex Phenoxazine (B87303) Architectures
The synthesis of the core phenoxazine ring system was first reported over a century ago. nih.gov Since then, various methods have been developed, often involving the condensation of o-aminophenols or transition metal-free cyclizations. nih.govnih.gov For instance, a common route involves the reaction of 2-aminophenol (B121084) with appropriately substituted haloarenes. nih.gov More recent strategies have employed microwave-assisted synthesis to improve yields and reduce reaction times for N-acetylphenoxazine derivatives. chemicalbook.com
Future work should focus on developing more efficient and versatile synthetic routes to create complex architectures based on the 3-Nitro-10-phenyl-10H-phenoxazine scaffold. Research could explore:
Domino reactions: Investigating domino reactions, potentially triggered by mild reagents like the nitrosonium cation (NO+), could enable the construction of intricate phenoxazine systems under neutral, aqueous conditions. chemrxiv.org
Cross-coupling reactions: Expanding the use of Buchwald-Hartwig and Suzuki cross-coupling reactions will allow for the introduction of a wider variety of substituents onto the phenoxazine core, enabling fine-tuning of its electronic and optical properties. nih.govnih.gov
These advanced synthetic methods will be crucial for building libraries of derivatives and creating more sophisticated, multi-functional molecular systems.
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for understanding the structure-property relationships in phenoxazine derivatives. nih.gov Such studies can predict key parameters like triplet energies, excited state reduction potentials, and oxidation potentials, guiding the rational design of new materials. nih.gov
For this compound, future computational efforts should aim to:
Predict Photophysical Properties: Model how modifications to the substituent groups (e.g., changing the position of the nitro group or altering the N-aryl substituent) affect the molecule's absorption and emission spectra. nih.gov
Elucidate Reaction Mechanisms: Simulate reaction pathways, such as the intramolecular N-arylation used in cyclization, to optimize reaction conditions and yields. nih.gov
Understand Conformational Effects: Investigate the impact of the "butterfly-like" non-planar structure of the phenoxazine ring on its electronic properties. nih.govrsc.org Computational models can clarify how conformational isomerization between equatorial and axial forms influences excited-state characteristics and luminescence. rsc.org
The synergy between computational prediction and experimental synthesis will accelerate the discovery of new phenoxazine-based materials with tailored properties.
Integration into Hybrid Organic-Inorganic Materials
The creation of hybrid organic-inorganic materials offers a powerful strategy to combine the desirable properties of both components, such as the processability of polymers with the thermal stability of inorganic materials. researchgate.netresearchgate.net Benzoxazines, which share structural similarities with phenoxazines, have been successfully integrated with inorganic components like titania and polyhedral oligomeric silsesquioxane (POSS) to create hybrids with enhanced thermal and mechanical properties. researchgate.netmdpi.com
Future research on this compound should explore its integration into hybrid systems:
Sol-Gel Processes: Utilize sol-gel chemistry to create nanocomposites, for example, by blending functionalized phenoxazine precursors with metal alkoxides like titanium isopropoxide. researchgate.net
Covalent Organic Frameworks (COFs): Design and synthesize phenoxazine-based COFs. rsc.org These materials could serve as robust, porous architectures for applications in energy storage, leveraging the redox-active nature of the phenoxazine unit. rsc.org
Surface Modification: Graft phenoxazine derivatives onto the surface of inorganic nanoparticles to create functional materials for sensing or catalysis.
The table below summarizes properties of existing benzoxazine-based hybrid materials, suggesting potential improvements for phenoxazine hybrids.
| Hybrid System | Inorganic Component | Key Property Enhancement |
| Polybenzoxazine-Titania | Titania (TiO2) | Increased thermal stability and char yield. researchgate.net |
| Polybenzoxazine-Silica | Silica (SiO2) | Improved thermal stability. researchgate.net |
| Benzoxazine-POSS | POSS | Enhanced thermal and mechanical properties; improved flame retardancy. mdpi.com |
This table is based on data for benzoxazine (B1645224) hybrids and is intended to be illustrative of potential research directions for phenoxazine-based materials.
Development of High-Performance Photofunctional and Electroactive Materials
Phenoxazines are recognized for their potent electron-donating capacity, non-planar structure, and stable redox states, making them excellent candidates for a variety of optoelectronic applications. nih.govnih.govresearchgate.net They have been investigated as semiconductors, emitters in organic light-emitting diodes (OLEDs), sensitizers in dye-sensitized solar cells (DSSCs), and photoredox catalysts. nih.govnih.govresearchgate.net
The specific structure of this compound, featuring both donor and acceptor moieties, suggests significant potential as a photofunctional and electroactive material. Future work should focus on:
Organic Light-Emitting Diodes (OLEDs): Incorporating the molecule as an emitter or host in OLED devices. The non-planar structure could help suppress aggregation-induced quenching, while the donor-acceptor nature could facilitate thermally activated delayed fluorescence (TADF). nih.govrsc.org
Redox-Flow Batteries: Developing water-soluble derivatives for use as electrolytes in aqueous flow batteries. Phenoxazine radicals have shown promise as stable positive materials for neutral pH batteries. nih.gov
Photoredox Catalysis: Utilizing the compound as a visible-light-absorbing organic photoredox catalyst. The excited state reduction potentials can be tuned by modifying the core and N-aryl substituents to rival those of expensive transition metal catalysts. nih.gov
The following table details the electrochemical properties of some phenoxazine derivatives, indicating the promising nature of this class of materials.
| Phenoxazine Derivative | HOMO Level (eV) | Ionization Potential (eV) | Application Area |
| Phenoxazine-based Oligomers | ~4.7 | 4.68–4.75 | Organic Electronics nih.gov |
| DAPO-COFs | N/A | High Redox Potential (~3.6 V vs. Li/Li+) | Lithium-ion Batteries rsc.org |
This table presents data for a range of phenoxazine-based materials to highlight their electroactive potential.
Fundamental Understanding of Excited State Dynamics and Energy Transfer in Phenoxazine Systems
A deep understanding of the processes that occur following photoexcitation is critical for designing efficient photofunctional materials. shinshu-u.ac.jp The excited state dynamics of phenoxazines can be complex, involving charge transfer (CT) states, conformational changes, and intersystem crossing. nih.govrsc.org
For this compound, future research should employ advanced spectroscopic techniques to unravel its excited-state behavior:
Ultrafast Spectroscopy: Use pump-probe transient absorption and time-resolved fluorescence spectroscopy to map the deactivation pathways of the excited state. nih.gov This can reveal the timescales of processes like intramolecular charge transfer and relaxation to triplet states. caltech.edu
Influence of Environment: Study how the solvent polarity and viscosity affect the excited state lifetime and emission properties. This is crucial for understanding solute-solvent interactions and designing materials for specific environments. nih.gov
Charge Transfer Characterization: Investigate the nature of the charge transfer state. In some N-aryl phenoxazines, electron density moves from the phenoxazine core to the N-aryl substituent in the excited state, a property that can enhance performance in applications like photoredox catalysis. nih.gov
By systematically studying these fundamental processes, researchers can establish clear design principles for creating the next generation of highly efficient phenoxazine-based materials.
Q & A
Basic Questions
Q. What are the primary synthetic routes for 3-Nitro-10-phenyl-10H-phenoxazine, and how are reaction conditions optimized?
- Answer : Two key methods are applicable:
Microwave-assisted synthesis : This approach accelerates reaction kinetics, enabling rapid cyclization and functionalization. For phenoxazine derivatives, microwave irradiation can reduce reaction times and improve yields compared to conventional heating .
Cross-coupling reactions : The Sonogashira coupling (used for phenothiazine derivatives in ) can be adapted for phenoxazines. For example, coupling a nitro-substituted aryl halide (e.g., 1-iodo-4-nitrobenzene) with a phenoxazine alkyne derivative under Pd/Cu catalysis in THF/triethylamine solvent systems. Optimization involves adjusting catalyst loading (e.g., tetrakis(triphenylphosphine)palladium(0) at 6 mol%), reaction time (20+ hours), and purification via gel permeation chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- 1H NMR : Focus on aromatic proton signals (e.g., δ = 8.21 ppm for nitroaryl protons) and coupling constants (e.g., J = 9.0 Hz for para-substituted nitro groups) to confirm substitution patterns .
- 13C NMR : Identify carbonyl or nitro-group carbons (typically 120–150 ppm range).
- X-ray crystallography : Determine molecular conformation and bond angles. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.189 Å, α = 81.63°) provide insights into steric effects from the nitro and phenyl groups .
Advanced Research Questions
Q. How can researchers address low yields (<10%) in cross-coupling reactions for nitro-functionalized phenoxazines?
- Answer :
- Catalyst optimization : Increase Pd(0) loading (e.g., 10 mol%) or use alternative ligands (e.g., XPhos) to enhance reactivity .
- Solvent selection : Test polar aprotic solvents (e.g., DMF) to improve solubility of nitroaryl intermediates.
- Temperature control : Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics while avoiding decomposition.
- Workflow : Monitor reaction progress via TLC and use gradient column chromatography for purification to isolate non-polar byproducts .
Q. What strategies resolve discrepancies between computational models and experimental crystallographic data for this compound?
- Answer :
- Compare computed (DFT) and experimental geometric parameters (e.g., bond lengths between nitro-O and phenoxazine core). Adjust computational models to account for crystal packing effects or intermolecular interactions (e.g., π-π stacking) observed in the triclinic lattice .
- Use refinement software (e.g., SHELXL) to iteratively optimize R-values (R[F²] < 0.05 indicates high accuracy) by constraining thermal parameters for nitro groups .
Q. How to design stability studies for this compound under oxidative or photolytic conditions?
- Answer :
- Photostability : Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC. Use quenchers (e.g., ascorbic acid) to assess radical-mediated pathways.
- Oxidative stability : Treat with H₂O₂ or Fenton reagents, then analyze nitro group reduction (e.g., via FTIR loss of NO₂ peaks at ~1520 cm⁻¹).
- Thermal stability : Perform TGA to determine decomposition onset temperatures (e.g., >200°C for similar phenoxazines ).
Q. What experimental approaches validate the electronic effects of the nitro group on phenoxazine’s redox properties?
- Answer :
- Cyclic voltammetry : Compare reduction potentials of this compound vs. non-nitrated analogs. A nitro group typically shifts reduction peaks cathodically due to electron-withdrawing effects.
- DFT calculations : Analyze HOMO-LUMO gaps to correlate with experimental redox behavior. For example, nitro-substituted phenoxazines show smaller band gaps, enhancing charge-transfer capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
